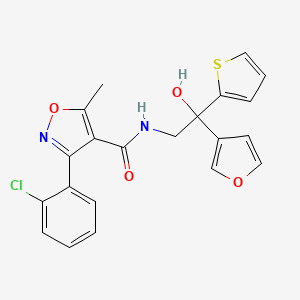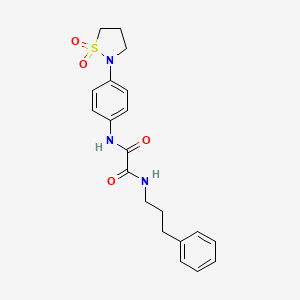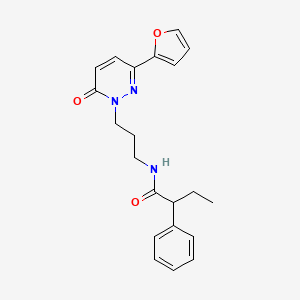![molecular formula C18H15BrCl2N2S2 B2585379 4-{[(4-bromophényl)sulfanyl]méthyl}-5-chloro-3-{[(4-chlorophényl)sulfanyl]méthyl}-1-méthyl-1H-pyrazole CAS No. 318234-31-0](/img/structure/B2585379.png)
4-{[(4-bromophényl)sulfanyl]méthyl}-5-chloro-3-{[(4-chlorophényl)sulfanyl]méthyl}-1-méthyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C18H15BrCl2N2S2 and its molecular weight is 474.26. The purity is usually 95%.
BenchChem offers high-quality 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Activité antileishmanienne: Le composé 13, un dérivé de ce pyrazole, a démontré une activité antipromastigote in vitro puissante. Des études de simulation moléculaire suggèrent une liaison favorable dans la poche LmPTR1, ce qui en fait un candidat potentiel pour le développement de médicaments antileishmaniens .
- Dérivés du thiophène: Le composé peut être utilisé pour préparer le 5-[[4-(méthylsulfonyl)phényl]thio]thiophène-2-sulfonamide, qui peut présenter des propriétés intéressantes .
- Analogues du DuP 697: En faisant réagir la méthylsulfone de 4-bromophényle avec le (5-chloro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-2-yl)triméthylsilane, les chercheurs peuvent accéder à des analogues liés au DuP 697. Le DuP 697 est connu pour ses propriétés anti-inflammatoires et son inhibition de la cyclooxygénase-2 (COX-2) .
Chimie médicinale et développement de médicaments
Synthèse organique
Recherche sur l'inflammation et l'immunologie
Mécanisme D'action
Target of Action
Compounds with a pyrazole core, like “4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole”, often interact with various enzymes and receptors in the body. The sulfanyl groups attached to the phenyl rings could potentially form disulfide bonds with cysteine residues in proteins, leading to changes in protein function .
Mode of Action
The compound could bind to its target protein and alter its function. This could happen through a variety of mechanisms, such as inhibiting the protein’s activity, altering its shape, or preventing it from interacting with other molecules .
Biochemical Pathways
Depending on the specific target of the compound, it could affect a variety of biochemical pathways. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could lead to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, charge, and the presence of functional groups that could be metabolized by the body. The compound’s bioavailability could be influenced by these factors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could enhance or inhibit the compound’s ability to bind to its target, or could affect its stability and rate of degradation .
Propriétés
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2S2/c1-23-18(21)16(10-24-14-6-2-12(19)3-7-14)17(22-23)11-25-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHSXVGBBIXVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine](/img/structure/B2585296.png)
![4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2585298.png)
![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)
![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)






![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)


![2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2585319.png)
